(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine is a synthetic derivative of amantadine, a previously approved antiviral drug for influenza A that suffered from widespread resistance due to the M2-S31N mutation []. This chiral compound has been specifically designed to target the S31N mutant of the M2 proton channel in influenza A viruses, aiming to overcome the drug resistance problem [].
(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine is classified as an S31N/WT dual inhibitor []. This means it can effectively block both the wild-type M2 proton channel and the mutated S31N channel, preventing viral uncoating, a crucial step in influenza A virus replication []. The specific binding interactions and mechanism of channel blockage are not described in detail in the available literature.
The main application of (3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine explored in the literature is its potential as an antiviral agent against multidrug-resistant influenza A viruses []. The research demonstrates its activity against various influenza A strains resistant to one or both classes of FDA-approved anti-influenza drugs, including amantadine and oseltamivir []. Furthermore, it shows a higher in vitro genetic barrier to drug resistance compared to amantadine, potentially offering a more sustainable solution to the drug resistance problem []. Its synergistic effect with oseltamivir carboxylate suggests a potential combination therapy strategy for enhanced efficacy [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: